Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate
CAS No.: 2402830-87-7
Cat. No.: VC4927845
Molecular Formula: C16H22BrN3O3
Molecular Weight: 384.274
* For research use only. Not for human or veterinary use.
![Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate - 2402830-87-7](/images/structure/VC4927845.png)
Specification
CAS No. | 2402830-87-7 |
---|---|
Molecular Formula | C16H22BrN3O3 |
Molecular Weight | 384.274 |
IUPAC Name | tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate |
Standard InChI | InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-9-11(10-20)8-19(4)14(21)12-5-6-13(17)18-7-12/h5-7,11H,8-10H2,1-4H3 |
Standard InChI Key | CXLDUYHXMUYXRH-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC(C1)CN(C)C(=O)C2=CN=C(C=C2)Br |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₁₆H₂₂BrN₃O₃, with a molecular weight of 384.27 g/mol . Its structure comprises three key components:
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Azetidine core: A four-membered saturated nitrogen-containing ring, which provides conformational rigidity and enhances metabolic stability in drug candidates .
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6-Bromopyridine-3-carbonyl group: A brominated pyridine derivative attached via a carbonyl linkage, offering sites for further functionalization (e.g., cross-coupling reactions) .
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tert-Butyl carbamate (Boc) protecting group: A common moiety in organic synthesis that safeguards the azetidine nitrogen during reactions .
Synthetic Methodologies
Key Precursors and Intermediate Steps
Synthesis of this compound likely involves multi-step protocols, drawing from established routes for analogous azetidine derivatives:
Azetidine Carboxylate Intermediate
Azetidine-1-carboxylates are typically prepared via cyclization of β-amino alcohols or ring-opening of 1-azabicyclo[1.1.0]butanes . For example, tert-butyl 3-bromoazetidine-1-carboxylate (CAS 1064194-10-0) serves as a common precursor, enabling functionalization at the 3-position through nucleophilic substitution .
Coupling the Pyridine Moiety
The 6-bromopyridine-3-carbonyl group is introduced through amide bond formation. A reported method involves activating the carboxylic acid derivative (e.g., 6-bromopyridine-3-carboxylic acid) with coupling agents like EDC/HOBt, followed by reaction with the methylamino-substituted azetidine . Alternatively, Grignard reagents or organometallic catalysts may facilitate ketone formation .
Optimized Synthetic Route
A plausible pathway is outlined below:
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Step 1: Synthesize tert-butyl 3-(aminomethyl)azetidine-1-carboxylate by reducing tert-butyl 3-cyanoazetidine-1-carboxylate .
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Step 2: Methylate the amine using formaldehyde and sodium cyanoborohydride to form tert-butyl 3-(methylaminomethyl)azetidine-1-carboxylate .
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Step 3: Couple with 6-bromopyridine-3-carboxylic acid via carbodiimide-mediated amidation to yield the final product .
Yield Considerations: Similar reactions report yields of 67–83% for amide couplings, depending on steric hindrance and reaction conditions .
The bromine atom increases molecular weight and may enhance halogen bonding interactions in biological systems .
Applications in Drug Discovery
Kinase Inhibitor Development
The azetidine scaffold is prevalent in kinase inhibitors due to its ability to mimic peptide backbones and engage ATP-binding pockets . For instance, trametinib, an MEK inhibitor, features a similar heterocyclic core . The bromopyridine moiety in this compound could serve as a handle for introducing aryl groups via Suzuki-Miyaura couplings, enabling structure-activity relationship (SAR) studies .
Antibacterial Agents
Azetidine derivatives exhibit activity against bacterial efflux pumps. The methylamino methyl group may enhance membrane permeability, while the bromine atom could participate in hydrophobic interactions with bacterial targets .
Radiolabeling and Imaging
The bromine atom allows for isotopic substitution (e.g., with ⁷⁶Br or ¹²⁵I) for positron emission tomography (PET) imaging, facilitating pharmacokinetic studies .
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